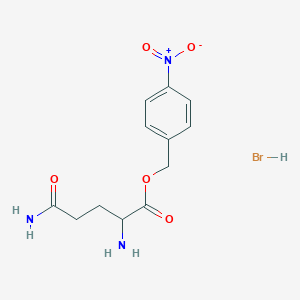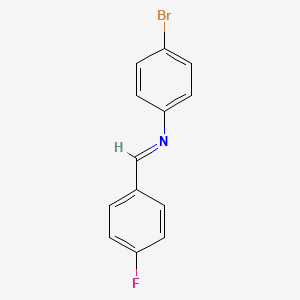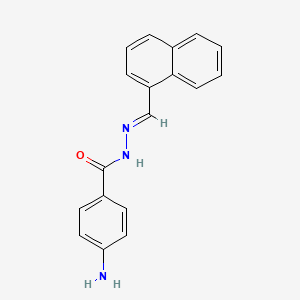
4-Aminobenzoic (1-naphthylmethylene)hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminobenzoic (1-naphthylmethylene)hydrazide is an organic compound with the molecular formula C18H15N3O and a molecular weight of 289.34 g/mol . This compound is part of the hydrazide family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzoic (1-naphthylmethylene)hydrazide typically involves the condensation reaction between 4-aminobenzoic acid hydrazide and 1-naphthaldehyde . The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent product quality and yield. The use of high-purity starting materials and controlled reaction conditions is crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminobenzoic (1-naphthylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include azo compounds, hydrazine derivatives, and substituted hydrazides, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Aminobenzoic (1-naphthylmethylene)hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 4-Aminobenzoic (1-naphthylmethylene)hydrazide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as myeloperoxidase, by forming stable complexes with the enzyme’s active site . This inhibition can lead to reduced production of reactive oxygen species and modulation of inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Aminobenzoic (4-methoxybenzylidene)hydrazide
- 4-Aminobenzoic (alpha,4-dimethylbenzylidene)hydrazide
- 4-Aminobenzoic (2,3-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (2,4-dimethoxybenzylidene)hydrazide
- 4-Aminobenzoic (2-hydroxybenzylidene)hydrazide
Uniqueness
4-Aminobenzoic (1-naphthylmethylene)hydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the naphthyl group enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C18H15N3O |
|---|---|
Molekulargewicht |
289.3 g/mol |
IUPAC-Name |
4-amino-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C18H15N3O/c19-16-10-8-14(9-11-16)18(22)21-20-12-15-6-3-5-13-4-1-2-7-17(13)15/h1-12H,19H2,(H,21,22)/b20-12+ |
InChI-Schlüssel |
UAFOZCVFXDFNNX-UDWIEESQSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=C(C=C3)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=C(C=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


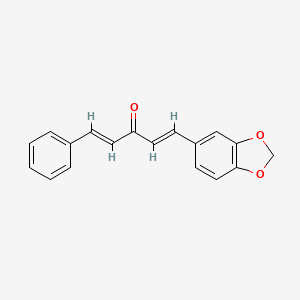
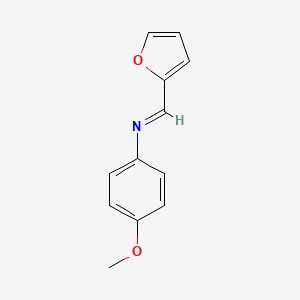
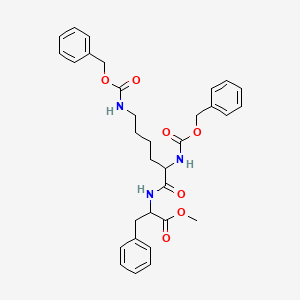
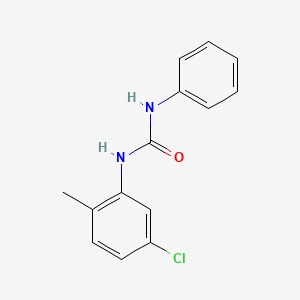
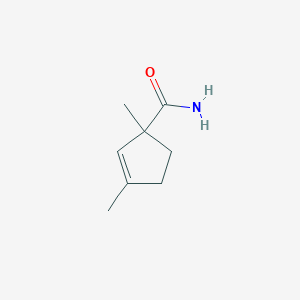
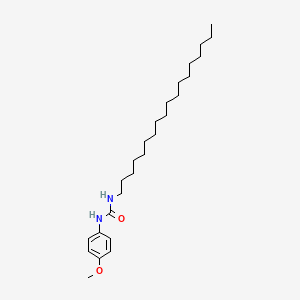



![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
